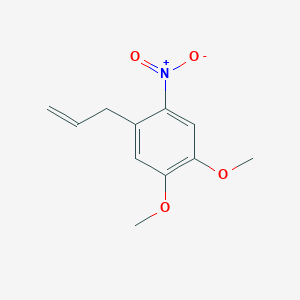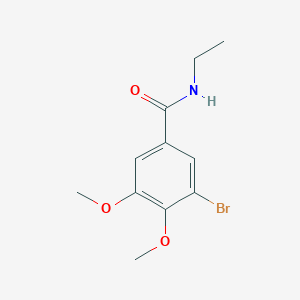
2-(4-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile
Vue d'ensemble
Description
2-(4-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile, also known as FNTA, is a compound with potential applications in scientific research. This compound belongs to the family of acrylonitrile derivatives, which are known for their diverse biological activities. FNTA has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been investigated in various studies.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been reported to exhibit cytotoxicity against cancer cells, with IC50 values ranging from 1.2 to 2.5 μM. It has also been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. This compound has been reported to exhibit antifungal and antibacterial activities, with MIC values ranging from 8 to 64 μg/mL.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize using the Knoevenagel condensation reaction. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity to cells at high concentrations.
Orientations Futures
There are several future directions for 2-(4-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile research. One potential direction is to investigate its potential use as a fluorescent probe for detecting nitroreductase activity in cancer cells. Another direction is to investigate its potential use as a lead compound for developing new antimicrobial agents. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in cancer therapy.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been investigated for its potential use as a fluorescent probe for detecting nitroreductase activity in cancer cells. Moreover, this compound has been reported to exhibit antifungal and antibacterial activities, making it a potential candidate for developing new antimicrobial agents.
Propriétés
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-14-7-5-11(6-8-14)13(10-17)9-12-3-1-2-4-15(12)18(19)20/h1-9H/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDKVYGZOZXDFA-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3610973.png)

![N~1~-(4-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3610988.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3610991.png)

![4-(4-morpholinyl)-7-(1-piperidinyl)-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3611013.png)

![N-(3-bromophenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3611026.png)
![N-benzyl-N-[(3-chloro-4-methoxyphenyl)sulfonyl]glycine](/img/structure/B3611032.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3611034.png)
![4-{1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B3611038.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2,2-trichloroacetamide](/img/structure/B3611059.png)
